molecular formula C13H12N2O3S B214234 N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B214234
M. Wt: 276.31 g/mol
InChI Key: YXOMAJLINPGXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide, commonly known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTB is a heterocyclic compound that contains a thiazole and a benzodioxole ring. It has a molecular formula of C14H12N2O3S and a molecular weight of 292.32 g/mol.

Mechanism of Action

The mechanism of action of DMTB is not fully understood. However, it has been suggested that DMTB may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer. DMTB may also interact with proteins and modulate their function.
Biochemical and Physiological Effects:
DMTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMTB can inhibit the activity of COX-2 and MMPs, which are involved in inflammation and cancer. DMTB has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that DMTB can reduce inflammation and tumor growth in animal models. DMTB has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using DMTB in lab experiments is its high purity and stability. DMTB is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using DMTB is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. DMTB may also have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for DMTB research. One direction is to further investigate the mechanism of action of DMTB and its potential as a drug target. Another direction is to study the pharmacokinetics and pharmacodynamics of DMTB in vivo. Additionally, DMTB may be used as a tool to study the structure and function of proteins. Finally, DMTB may have potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

DMTB can be synthesized using various methods. One of the most common methods is the condensation reaction between 4,5-dimethyl-2-aminobenzimidazole and 2-hydroxy-3,4-methylenedioxybenzaldehyde in the presence of acetic acid. The reaction yields DMTB as a yellow solid with a purity of over 98%. Other methods include the reaction between 4,5-dimethyl-2-aminobenzimidazole and 2,3-dihydroxybenzaldehyde in the presence of sulfuric acid and the reaction between 4,5-dimethyl-2-aminobenzimidazole and 2,3-dibromo-1,4-butanediol in the presence of potassium carbonate.

Scientific Research Applications

DMTB has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DMTB has been studied for its potential as an anti-inflammatory and anti-cancer agent. In biochemistry, DMTB has been used as a probe to study the structure and function of proteins. In pharmacology, DMTB has been studied for its potential as a drug target and as a tool to study the mechanism of action of drugs.

properties

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C13H12N2O3S/c1-7-8(2)19-13(14-7)15-12(16)9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,14,15,16)

InChI Key

YXOMAJLINPGXEX-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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